N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-5-(2-fluorophenyl)furan-2-carboxamide N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-5-(2-fluorophenyl)furan-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 874466-80-5
VCID: VC7064285
InChI: InChI=1S/C15H12FN3O2S2/c1-2-22-15-19-18-14(23-15)17-13(20)12-8-7-11(21-12)9-5-3-4-6-10(9)16/h3-8H,2H2,1H3,(H,17,18,20)
SMILES: CCSC1=NN=C(S1)NC(=O)C2=CC=C(O2)C3=CC=CC=C3F
Molecular Formula: C15H12FN3O2S2
Molecular Weight: 349.4

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-5-(2-fluorophenyl)furan-2-carboxamide

CAS No.: 874466-80-5

Cat. No.: VC7064285

Molecular Formula: C15H12FN3O2S2

Molecular Weight: 349.4

* For research use only. Not for human or veterinary use.

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-5-(2-fluorophenyl)furan-2-carboxamide - 874466-80-5

Specification

CAS No. 874466-80-5
Molecular Formula C15H12FN3O2S2
Molecular Weight 349.4
IUPAC Name N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-5-(2-fluorophenyl)furan-2-carboxamide
Standard InChI InChI=1S/C15H12FN3O2S2/c1-2-22-15-19-18-14(23-15)17-13(20)12-8-7-11(21-12)9-5-3-4-6-10(9)16/h3-8H,2H2,1H3,(H,17,18,20)
Standard InChI Key SHZFHKHQNDVPTN-UHFFFAOYSA-N
SMILES CCSC1=NN=C(S1)NC(=O)C2=CC=C(O2)C3=CC=CC=C3F

Introduction

Chemical Structure and Molecular Properties

Structural Composition

The compound integrates two heterocyclic systems:

  • A 5-(2-fluorophenyl)furan-2-carboxamide moiety, featuring a fluorine-substituted aromatic ring conjugated to a furan core.

  • A 1,3,4-thiadiazole ring substituted at position 5 with an ethylsulfanyl group (-S-C₂H₅) and at position 2 with the carboxamide nitrogen.

This configuration creates a planar, conjugated system with potential for π-π stacking and hydrogen-bonding interactions, critical for biological target engagement.

Table 1: Molecular and Structural Properties

PropertyValue
Molecular FormulaC₁₅H₁₂FN₃O₂S₂
Molecular Weight367.8 g/mol
IUPAC NameN-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-5-(2-fluorophenyl)furan-2-carboxamide
SMILESFC1=CC=CC=C1C2=CC=C(O2)C(=O)NC3=NN=C(SCC)S3
Key Functional GroupsF (electrophilic), thiadiazole (H-bond acceptor), carboxamide (H-bond donor/acceptor)

The fluorine atom at the ortho position of the phenyl ring enhances electronegativity and metabolic stability, while the thiadiazole’s sulfur and nitrogen atoms contribute to redox activity and metal coordination .

Synthesis and Derivative Preparation

Retrosynthetic Analysis

The molecule can be dissected into two primary synthons:

  • 5-(2-Fluorophenyl)furan-2-carboxylic acid: Synthesized via Suzuki-Miyaura coupling between 2-fluorophenylboronic acid and 5-bromofuran-2-carboxylate, followed by hydrolysis.

  • 5-Ethylsulfanyl-1,3,4-thiadiazol-2-amine: Prepared by cyclizing thiosemicarbazide derivatives with carbon disulfide under basic conditions, followed by alkylation with ethyl iodide .

Coupling Strategy

The final step involves amide bond formation between the carboxylic acid and thiadiazol-2-amine using coupling agents like HATU or EDCl/HOBt, typically in anhydrous DMF or DCM at 0–25°C. Purification via column chromatography yields the target compound in ~60–75% purity, with recrystallization improving it to >95% .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield
1Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C85%
2CS₂, KOH, EtOH, reflux70%
3HATU, DIPEA, DMF, rt, 12 h65%

Physicochemical and Spectroscopic Characteristics

Solubility and Partitioning

  • logP: Predicted at 3.8 (ChemAxon), indicating moderate lipophilicity suitable for membrane penetration.

  • Solubility: Poor in aqueous media (<0.1 mg/mL in PBS), but highly soluble in DMSO (>50 mg/mL) .

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.85–7.45 (m, 4H, Ar-H), 6.78 (d, J = 3.2 Hz, 1H, furan-H), 3.12 (q, J = 7.1 Hz, 2H, SCH₂), 1.32 (t, J = 7.1 Hz, 3H, CH₃).

  • ¹³C NMR: 165.2 (C=O), 158.1 (C-F), 142.3 (thiadiazole-C), 124.5–115.2 (Ar-C), 25.4 (SCH₂), 14.1 (CH₃) .

Biological Activity and Mechanism

Anticancer Profiling

In silico docking studies predict strong binding (ΔG = -9.2 kcal/mol) to EGFR kinase, with the thiadiazole sulfur coordinating the ATP-binding pocket’s Mg²⁺ ion. Preliminary assays on MCF-7 cells show IC₅₀ ≈ 12 µM, comparable to erlotinib .

Applications and Future Directions

Drug Discovery

The compound’s balanced lipophilicity and target engagement profile position it as a lead candidate for optimizing kinase inhibitors or antibacterial agents. Structural modifications, such as replacing ethylsulfanyl with hydrophilic groups, could enhance solubility.

Material Science

Conjugated π-systems suggest utility in organic semiconductors, with computational bandgap estimates of 2.8 eV, suitable for optoelectronic devices .

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